Sunset Yellow FCF
Overview
Description
Sunset Yellow FCF, also known as Orange Yellow S or C.I. 15985, is a petroleum-derived orange azo dye. It is widely used as a food coloring agent and is known by different names in various regions, such as FD&C Yellow 6 in the United States and E110 in Europe . This compound is characterized by its pH-dependent maximum absorption at about 480 nm at pH 1 and 443 nm at pH 13, with a shoulder at 500 nm .
Mechanism of Action
Target of Action
Sunset Yellow FCF, also known as E110, is a synthetic orange azo dye . It is primarily used to enhance the physical and chemical properties of food products and their preservation . The primary targets of this compound are the proteins with which it interacts, such as bovine serum albumin (BSA) and collagen .
Mode of Action
This compound interacts with its targets by binding to them, altering their functional responses . This interaction is facilitated by the dye’s high solubility in water , which allows it to easily mix with the food products it is added to .
Biochemical Pathways
It has been observed that the dye can alter the functional responses of splenocytes, a type of white blood cell involved in the immune response . This suggests that this compound may have an impact on the immune system.
Pharmacokinetics
The dye’s high water solubility suggests that it may be excreted via the kidneys.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the dye’s maximum absorption is pH-dependent, with a maximum absorption at about 480 nm at pH 1 and 443 nm at pH 13 . This suggests that the dye’s action can be influenced by the acidity or alkalinity of its environment. Additionally, the dye’s refractive indexes decrease when the temperature of the solution increases , indicating that temperature can also affect the dye’s action.
Biochemical Analysis
Biochemical Properties
Sunset Yellow FCF plays a role in various biochemical reactions, primarily as a colorant. It interacts with several biomolecules, including proteins and enzymes. For instance, it has been observed to interact with bovine serum albumin and collagen, affecting their structural properties . These interactions are typically non-covalent, involving hydrogen bonding and van der Waals forces. The dye’s stability in acidic and basic conditions also makes it a useful tool in studying pH-dependent biochemical processes .
Cellular Effects
This compound has been shown to influence cellular processes in various ways. In some studies, it has been linked to hyperactivity in children, suggesting it may affect neuronal cell signaling pathways . Additionally, exposure to this compound has been associated with DNA damage and apoptosis in liver and kidney cells of chick embryos . These effects indicate that the dye can influence gene expression and cellular metabolism, potentially leading to adverse health outcomes.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cellular biomolecules. It can bind to proteins and enzymes, altering their activity. For example, it has been shown to inhibit the proliferation of mouse splenocytes by interfering with cell signaling pathways . The dye’s azo group can undergo reduction by intestinal bacteria, leading to the formation of aromatic amines, which can further interact with cellular components . These interactions can result in changes in gene expression and enzyme activity, contributing to the observed cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The dye is stable up to 330°C, but its oxidative decomposition occurs at higher temperatures . Over time, this compound can degrade, leading to changes in its color and biochemical properties. Long-term exposure studies have shown that the dye can cause testicular damage and affect sperm morphology in animal models . These findings suggest that prolonged exposure to this compound can have significant long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the dye does not exhibit significant toxicity. At higher doses, it can cause adverse effects such as DNA damage, apoptosis, and testicular damage . The acceptable daily intake for this compound is set at 0-4 mg/kg body weight, but studies have shown that higher doses can lead to toxic effects . These findings highlight the importance of dosage in determining the safety of this compound.
Metabolic Pathways
This compound is metabolized primarily by intestinal bacteria, which reduce the azo group to form aromatic amines . These metabolites can be absorbed by the intestinal tract and further processed by liver enzymes. The reduction of the azo group is a key step in the metabolic pathway of this compound, influencing its biological activity and potential toxicity. The dye’s interaction with metabolic enzymes can also affect metabolic flux and metabolite levels, contributing to its overall biochemical effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . The dye’s solubility in water and ethanol facilitates its distribution in aqueous environments, while its interaction with cellular membranes can affect its transport across cell barriers. These properties play a crucial role in determining the bioavailability and cellular effects of this compound.
Subcellular Localization
This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The dye can localize to specific compartments or organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its effects . Targeting signals and post-translational modifications can direct this compound to these locations, affecting its activity and function. Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanism and potential health effects.
Preparation Methods
Sunset Yellow FCF is synthesized from aromatic hydrocarbons. The synthetic route involves the sulfonation of 2-naphthol followed by diazotization and coupling with 4-aminobenzenesulfonic acid . The reaction conditions typically include acidic environments and controlled temperatures to ensure the proper formation of the azo bond. Industrial production methods often involve large-scale batch processes where the reactants are mixed in reactors, and the product is purified through crystallization and filtration .
Chemical Reactions Analysis
Sunset Yellow FCF undergoes various chemical reactions, including:
Oxidation: When exposed to strong oxidizing agents, this compound can be broken down into smaller aromatic compounds.
Reduction: The azo bond in this compound can be reduced to form amines.
Substitution: The sulfonate groups in this compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common reagents used in these reactions include sulfuric acid for oxidation, sodium dithionite for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used but generally include smaller aromatic compounds and amines .
Scientific Research Applications
Sunset Yellow FCF has a wide range of scientific research applications:
Chemistry: It is used as a pH indicator due to its color change properties at different pH levels.
Biology: this compound is employed in various staining techniques to visualize biological samples.
Medicine: It is used in the formulation of certain pharmaceuticals to improve their appearance and stability.
Industry: This compound is used in the food and beverage industry to color products such as candies, desserts, and beverages
Comparison with Similar Compounds
Sunset Yellow FCF is similar to other azo dyes such as Tartrazine (FD&C Yellow 5) and Allura Red AC (FD&C Red 40). it is unique in its specific absorption properties and its use in combination with other dyes like Amaranth to produce brown coloring in chocolates and caramel . Other similar compounds include:
Tartrazine: Another azo dye used for yellow coloring.
Allura Red AC: A red azo dye used in various food products.
Amaranth: A red azo dye often used in combination with this compound.
This compound stands out due to its specific applications and regulatory approvals in different regions.
Properties
IUPAC Name |
disodium;6-hydroxy-5-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O7S2.2Na/c19-15-8-1-10-9-13(27(23,24)25)6-7-14(10)16(15)18-17-11-2-4-12(5-3-11)26(20,21)22;;/h1-9,19H,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQPTROHQCGFEF-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2Na2O7S2 | |
Record name | SUNSET YELLOW FCF | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021456 | |
Record name | FD&C Yellow 6 | |
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Molecular Weight |
452.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Reddish-yellow to reddish-brown powder or solid. (NTP, 1992), Fd & c yellow no. 6 appears as orange-red crystals or a red powder. (NTP, 1992), Orange-red powder or granules, Red-orange crystals or red powder; [CAMEO], Reddish-yellow to reddish-brown solid; [CAMEO] Reddish-yellow odorless powder; [MSDSonline] | |
Record name | DIRECT YELLOW 11 | |
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Record name | FD & C YELLOW NO. 6 | |
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Record name | SUNSET YELLOW FCF | |
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Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | FD&C yellow 6 | |
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Solubility |
10 to 50 mg/mL at 73 °F (NTP, 1992), 50 to 100 mg/mL at 75 °F (NTP, 1992), Solubility at 25 °C: 20.0 g/100 mL in glycerol, 2.2 g/100 mL in propylene glycol, Slightly soluble in ethanol; reddish-orange solution in concentrated sulfuric acid, changing to yellow in dilution, In water, 19.0 g/100 mL at 25 °C (1.9X10+5 mg/L) | |
Record name | DIRECT YELLOW 11 | |
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Vapor Pressure |
1.43X10-22 mm Hg at 25 °C (estimated) | |
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Color/Form |
Orange-red crystals, Orange powder | |
CAS No. |
1325-37-7, 2783-94-0 | |
Record name | DIRECT YELLOW 11 | |
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Record name | Disodium 6-hydroxy-5-[(4-sulphonatophenyl)azo]naphthalene-2-sulphonate | |
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Melting Point |
Decomposes without melting at 734 °F (NTP, 1992), Decomposes without melting when heated to 390 °C | |
Record name | FD & C YELLOW NO. 6 | |
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Q1: What is the molecular formula and weight of Sunset Yellow FCF?
A1: this compound has a molecular formula of C16H10N2Na2O7S2 and a molecular weight of 452.37 g/mol.
Q2: What are the key spectroscopic characteristics of this compound?
A2: this compound exhibits a maximum absorbance wavelength (λmax) around 482 nm, making it easily detectable using UV-Vis spectroscopy. [] It also shows characteristic peaks in other spectroscopic techniques like FTIR and NMR, enabling its identification and structural analysis. [, ]
Q3: What are the known toxicological effects of this compound?
A3: Studies have shown that this compound can induce a range of adverse effects, including:
- Neurobehavioral impairment: Post-weaning exposure to high doses of this compound in rats resulted in reduced volume of the medial prefrontal cortex, neuronal and glial cell loss, and impaired anxiety behavior and spatial memory. []
- Reproductive effects: While high doses of this compound did not significantly impact litter size, weight, or sex ratio in mice, some adverse effects on swimming behavior and other neurodevelopmental parameters were observed. []
- Cellular toxicity: this compound demonstrated cytotoxic and mitodepressive effects on Chara vulgaris, decreasing the mitotic index and causing nuclear and chromosomal abnormalities. []
- Organ weight changes: In rats, Ponceau 3R, a dye structurally similar to this compound, caused increased liver weight, protein content, and RNA synthesis, while this compound showed no significant effect. This suggests potential differences in toxicity among azo dyes. []
Q4: What are the potential long-term effects of this compound exposure?
A4: While more research is needed, some studies suggest potential long-term risks associated with this compound exposure, including:
- Immunomodulatory effects: this compound suppressed immune responses in splenocytes at non-cytotoxic doses, indicating potential immunomodulatory effects. []
- Genotoxicity: Studies on chick embryos showed that this compound could induce DNA damage and apoptosis. []
Q5: What analytical methods are commonly used to detect and quantify this compound in food and other products?
A5: Several techniques are employed for the analysis of this compound:
- High-Performance Liquid Chromatography (HPLC): This versatile method allows separation and quantification of this compound in complex mixtures, even at low concentrations. [, , , , ]
- Spectrophotometry: Exploiting the distinct absorbance properties of this compound, spectrophotometric methods provide a simple and rapid approach for its detection and quantification. [, , ]
- Voltammetry: Electrochemical methods, such as differential pulse voltammetry (DPV), offer sensitive and selective detection of this compound. [, , ]
Q6: What are the challenges associated with the analysis of this compound?
A6: Analysis of this compound can be challenging due to:
- Presence of impurities: Commercial this compound often contains impurities and subsidiary colors that need to be separated and identified. [, , ]
- Matrix effects: The complexity of food and other matrices can interfere with the analysis, requiring efficient extraction and cleanup procedures. []
Q7: What is the environmental fate of this compound?
A7: this compound can enter the environment through wastewater discharge from various industries. Its persistence and potential for bioaccumulation raise concerns about its ecotoxicological effects.
Q8: What methods are available for the degradation of this compound in wastewater?
A8: Various techniques have been explored for the removal and degradation of this compound from wastewater, including:
- Adsorption: Several materials, including activated carbon, layered double hydroxides, and modified carbon nanotubes, have shown promising adsorption capabilities for this compound removal. [, , , ]
- Photocatalytic degradation: Utilizing semiconductor photocatalysts, such as WO₃, in combination with UV or visible light irradiation, has demonstrated effective degradation of this compound. [, ]
- Plasma-catalytic degradation: Gliding arc plasma, particularly when combined with catalysts like WO₃, can effectively degrade this compound through the generation of reactive species. []
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